molecular formula C18H30O2 B14299058 Ethyl hexadeca-2,4,6-trienoate CAS No. 113693-43-9

Ethyl hexadeca-2,4,6-trienoate

Cat. No.: B14299058
CAS No.: 113693-43-9
M. Wt: 278.4 g/mol
InChI Key: VBOWIMINMHXKRB-UHFFFAOYSA-N
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Description

Ethyl hexadeca-2,4,6-trienoate is an organic compound with the molecular formula C18H30O2. It is an ester formed from the reaction of ethyl alcohol and hexadeca-2,4,6-trienoic acid. This compound is characterized by its conjugated triene system, which consists of three alternating double bonds, making it a subject of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl hexadeca-2,4,6-trienoate typically involves the esterification of hexadeca-2,4,6-trienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Hexadeca-2,4,6-trienoic acid+EthanolH2SO4Ethyl hexadeca-2,4,6-trienoate+Water\text{Hexadeca-2,4,6-trienoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Hexadeca-2,4,6-trienoic acid+EthanolH2​SO4​​Ethyl hexadeca-2,4,6-trienoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as Pd-catalyzed cross-coupling reactions. For instance, the Negishi coupling method can be employed to achieve high stereoselectivity and yield . This method involves the use of palladium catalysts and organometallic reagents to form the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl hexadeca-2,4,6-trienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Hexadeca-2,4,6-trienoic acid or corresponding ketones.

    Reduction: Saturated esters like ethyl hexadecanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl hexadeca-2,4,6-trienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl hexadeca-2,4,6-trienoate involves its interaction with various molecular targets. The conjugated triene system allows it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its ester group can undergo hydrolysis to release the corresponding acid, which may have biological activity .

Comparison with Similar Compounds

Ethyl hexadeca-2,4,6-trienoate can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique structure, with its extended conjugated system, makes it particularly interesting for studies on electronic properties and reactivity

Properties

CAS No.

113693-43-9

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

ethyl hexadeca-2,4,6-trienoate

InChI

InChI=1S/C18H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h12-17H,3-11H2,1-2H3

InChI Key

VBOWIMINMHXKRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC=CC(=O)OCC

Origin of Product

United States

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